molecular formula C34H28Cl2FeNiP2 B12059318 [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II), 97%

[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II), 97%

Cat. No.: B12059318
M. Wt: 684.0 g/mol
InChI Key: NSSWUOVWGSDARH-UHFFFAOYSA-L
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Description

[1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II) is an organometallic compound widely used as a catalyst in various synthetic applications. This compound features a ferrocene moiety in its backbone, which imparts unique properties to the molecule. It is commonly employed in homogeneous catalysis, particularly in cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II) typically involves the reaction of [1,1’-Bis(diphenylphosphino)ferrocene] with nickel(II) chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II) undergoes several types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkylzinc reagents, acetonitrile, and benzonitrile. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions often yield substituted aromatic compounds .

Mechanism of Action

The mechanism by which [1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II) exerts its catalytic effects involves the coordination of the nickel center with substrates, facilitating various reactions. The ferrocene moiety provides stability and electronic properties that enhance the reactivity of the nickel center .

Properties

Molecular Formula

C34H28Cl2FeNiP2

Molecular Weight

684.0 g/mol

InChI

InChI=1S/2C17H14P.2ClH.Fe.Ni/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q;;;;;+2/p-2

InChI Key

NSSWUOVWGSDARH-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Ni]Cl.[Fe]

Origin of Product

United States

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